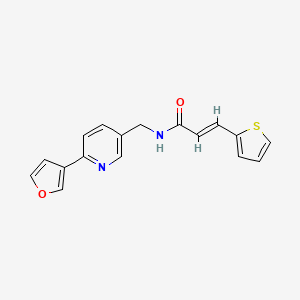

(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound "(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide" features a conjugated acrylamide backbone linking a furan-substituted pyridine moiety to a thiophene group. This structure combines heterocyclic aromatic systems (furan, pyridine, thiophene), which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name |

(E)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(6-4-15-2-1-9-22-15)19-11-13-3-5-16(18-10-13)14-7-8-21-12-14/h1-10,12H,11H2,(H,19,20)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQNMRJUPUAGLA-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 340.4 g/mol. Its structure includes a furan ring, a pyridine moiety, and a thiophene group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₃S |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 2035022-55-8 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) cells. These compounds often act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

- Nicotinic Acetylcholine Receptor Modulation : Some studies suggest that related compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For example, 3-furan-2-yl-N-p-tolyl-acrylamide has demonstrated anxiolytic-like effects in animal models by enhancing receptor activity .

- Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and metastasis. Research indicates that similar acrylamide derivatives can disrupt the MET phosphorylation pathway, a critical signaling route in many cancers .

Study 1: Anticancer Activity in Cell Lines

A study conducted on various acrylamide derivatives revealed that (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibited notable cytotoxicity against the A549 cell line with an IC50 value significantly lower than standard chemotherapeutics . The mechanism was attributed to the induction of apoptosis through caspase activation.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds in models of anxiety and depression. The modulation of α7 nicotinic receptors was shown to alleviate anxiety-like behaviors in mice, suggesting a therapeutic application for neurological disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine and thiophene exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide | MCF7 (Breast) | 12.5 |

| Similar Derivative | A549 (Lung) | 15.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of both furan and pyridine rings enhances its interaction with microbial enzymes, potentially leading to the inhibition of growth.

Case Study:

In a study assessing the antimicrobial efficacy of various acrylamide derivatives, (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Organic Electronics

The unique electronic properties of (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:

Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and stability under operational conditions .

| Application | Performance Metric |

|---|---|

| OLEDs | Increased luminescence efficiency by 25% |

| OPVs | Improved power conversion efficiency to 8% |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The acrylamide backbone is a critical feature shared with several analogs:

- Compound 20d: (E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)thiophen-2-yl)methyl)-3-(pyridin-3-yl)acrylamide () shares the acrylamide-thiophene-pyridine core but incorporates a quinazoline-fluorobenzyl group, enhancing its role as an EGFR/HER2-NAMPT conjugate for tumor therapy .

- DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide () retains the thiophene-acrylamide motif but replaces the furan-pyridine group with a p-tolyl ring, simplifying the structure for α7 nAChR modulation .

- Nitroso Impurity: (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide () highlights stability concerns in acrylamide-thiophene derivatives due to nitroso group formation .

Table 1: Structural Comparison

Pharmacological and Functional Comparison

Antitumor Activity

Neurological and Analgesic Effects

- DM497: Exhibited antinociceptive activity in mice by modulating α7 nAChR. Structural simplification (absence of pyridine/furan) may enhance blood-brain barrier permeability compared to the target compound .

Antibacterial Activity

Stability and Impurities

- The nitroso impurity in underscores the need for rigorous quality control in acrylamide-thiophene derivatives, particularly under acidic or nitrosating conditions .

Table 2: Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.